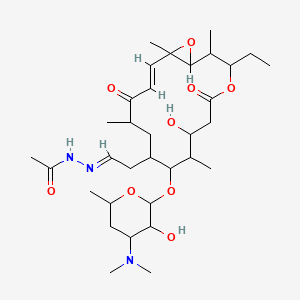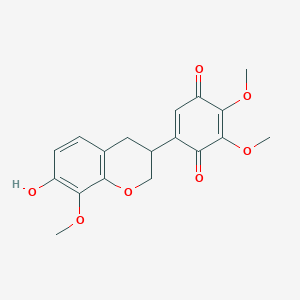
Amorphaquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amorphaquinone is an isoflavonoid.
Amorphaquinone is a natural product found in Amorpha fruticosa with data available.
Scientific Research Applications
Antiplasmodial and Antimicrobial Activities
Amorphaquinone has demonstrated significant scientific interest due to its antiplasmodial and antimicrobial properties. Research has shown that amorphaquinone isolated from Apoplanesia paniculata exhibited good antiplasmodial activity, making it a potential candidate for malaria treatment (Su et al., 2015). Additionally, amorphaquinone derived from Abrus schimperi showed substantial activity against Leishmania donovani promastigotes and Plasmodium falciparum, indicating its potential in combating parasitic infections (Rahman et al., 2011).
Potential in Cancer Therapy
Amorphaquinone's role in cancer therapy has been explored through various studies. The research on its effects on cancer cells and potential mechanisms of action could open new avenues for cancer treatment, though this area still requires further investigation.
Application in Bioengineering
In the field of bioengineering, amorphaquinone has been studied for its potential in enhancing the production of valuable compounds. For instance, engineering the mevalonate pathway in microbes has shown promise for the production of terpenoids, with amorphaquinone being a key focus (Martin et al., 2003).
Photostability and Optical Properties
Amorphaquinone has also been studied for its optical properties. The research into photochemical hole burning (PHB) and the use of amorphaquinone as a spectral probe provides insights into the amorphous state in the optical domain. This research could have implications in material science and optics (Friedrich et al., 1982).
properties
Product Name |
Amorphaquinone |
|---|---|
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-(7-hydroxy-8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H18O7/c1-22-16-12(19)5-4-9-6-10(8-25-15(9)16)11-7-13(20)17(23-2)18(24-3)14(11)21/h4-5,7,10,19H,6,8H2,1-3H3 |
InChI Key |
PMGNYGMMSWPZPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OCC(C2)C3=CC(=O)C(=C(C3=O)OC)OC)O |
synonyms |
amorphaquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide](/img/structure/B1243418.png)
![8-[(E)-3-Bromostyryl]-3,7-dimethyl-1-propargylxanthine](/img/structure/B1243419.png)
![4-Phenyl-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]piperidine-4-carboxamide](/img/structure/B1243421.png)
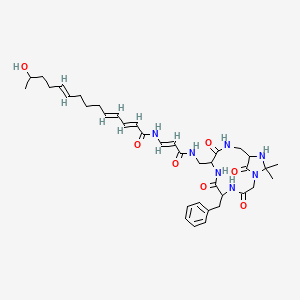

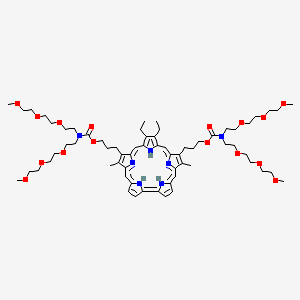
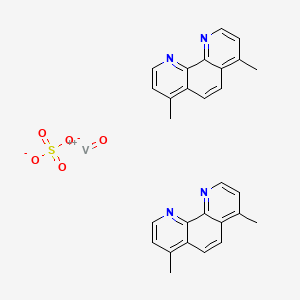
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1243428.png)

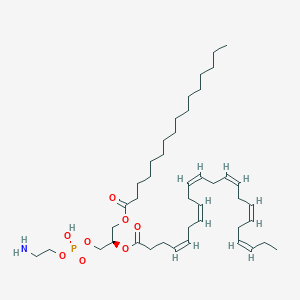
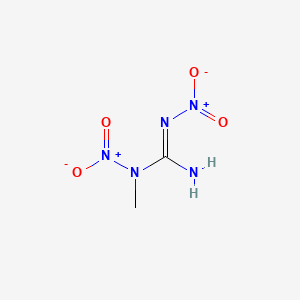

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243436.png)
